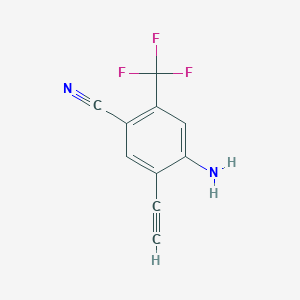

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2/c1-2-6-3-7(5-14)8(4-9(6)15)10(11,12)13/h1,3-4H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGHOFVSRBGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Bromination

The synthesis often begins with m-trifluoromethyl fluorobenzene or a closely related trifluoromethyl-substituted aromatic compound. The first critical step is the regioselective bromination at the 5-position relative to the trifluoromethyl substituent.

- Reagents and Conditions:

- m-trifluoromethyl fluorobenzene

- Glacial acetic acid as solvent

- Sulfuric acid (vitriol oil) as catalyst

- 5,5-dibromoimidazolidine-2,4-dione as brominating agent

- Reaction temperature: reflux conditions with controlled temperature rise

- Reaction time: 5–7 hours

- Outcome:

- Formation of 4-fluoro-2-(trifluoromethyl)-5-bromobenzene with high regioselectivity

- Molar ratio of brominating agent to starting material approximately 0.6:1

- Product purity over 99%

- Yield approximately 73–75%

This step is crucial for positioning the bromine substituent for subsequent nucleophilic substitution reactions.

Cyanation via Nucleophilic Aromatic Substitution

The brominated intermediate undergoes cyanation to replace the bromine atom with a cyano group.

- Reagents and Conditions:

- Cuprous cyanide (CuCN)

- Quinoline as solvent

- Reflux with stirring for about 20 hours

- Molar ratio of CuCN to brominated intermediate close to 1:1

- Quinoline consumption: 3–5 liters per kilogram of brominated intermediate

- Outcome:

- Formation of 4-fluoro-2-(trifluoromethyl)benzonitrile

- Steam distillation used to isolate the product

- High conversion efficiency and purity

This displacement is a classical Sandmeyer-type reaction adapted for aromatic bromides with electron-withdrawing groups.

Amination (Aminolysis)

The cyano-substituted intermediate is subjected to aminolysis to introduce the amino group at the 4-position.

- Reagents and Conditions:

- Liquid ammonia or aqueous ammonia solution

- Alcohol as solvent

- Reaction under controlled temperature and stirring

- Outcome:

- Conversion of fluoro substituent to amino group

- Formation of 4-amino-2-(trifluoromethyl)benzonitrile

- High product purity and yield

This step typically involves nucleophilic aromatic substitution of the fluorine atom by ammonia.

Introduction of the Ethynyl Group

The final step to obtain 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile involves the installation of the ethynyl group at the 5-position, which was originally brominated.

- Common Method: Sonogashira Coupling

- Reagents:

- Terminal alkyne (e.g., acetylene or protected ethynyl species)

- Palladium catalyst (Pd(PPh3)2Cl2 or similar)

- Copper(I) iodide as co-catalyst

- Base such as triethylamine or diisopropylethylamine

- Solvent such as DMF, THF, or toluene

- Conditions:

- Inert atmosphere (nitrogen or argon)

- Moderate temperature (50–80°C)

- Reaction time: several hours until completion

- Reagents:

- Outcome:

- Formation of the ethynyl-substituted aromatic compound

- High regioselectivity and yield

- Purification by chromatography or recrystallization

This cross-coupling reaction is well-established for coupling aryl halides with terminal alkynes to form carbon-carbon triple bonds[general organic synthesis knowledge].

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Regioselective Bromination | m-Trifluoromethyl fluorobenzene | 5,5-Dibromoimidazolidine-2,4-dione, AcOH, H2SO4, reflux 5–7 h | 4-fluoro-2-(trifluoromethyl)-5-bromobenzene | 73–75%, >99% purity |

| 2 | Cyanation (Nucleophilic Substitution) | Brominated intermediate | Cuprous cyanide, quinoline, reflux 20 h | 4-fluoro-2-(trifluoromethyl)benzonitrile | High yield, high purity |

| 3 | Aminolysis (Amination) | Fluoro-substituted benzonitrile | Ammonia (liquid or aqueous), alcohol solvent | 4-amino-2-(trifluoromethyl)benzonitrile | High yield, high purity |

| 4 | Ethynylation (Sonogashira Coupling) | Amino-bromobenzonitrile intermediate | Pd catalyst, CuI, terminal alkyne, base, inert atmosphere | 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | High yield, regioselective |

- The described process minimizes the use of strong acids and hazardous reagents, optimizing environmental and economic factors.

- The three-step approach (bromination, cyanation, aminolysis) is well-documented for similar trifluoromethyl-substituted benzonitriles, ensuring reproducibility and scalability.

- The ethynylation step requires careful control of reaction conditions to prevent side reactions and maintain the integrity of sensitive functional groups.

- Purification techniques such as steam distillation, recrystallization, and chromatographic methods are essential to achieve product purity exceeding 99%, critical for pharmaceutical or advanced material applications.

- The overall synthetic route balances yield, purity, cost, and environmental impact, making it suitable for industrial-scale synthesis.

The preparation of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile involves a strategic sequence of regioselective bromination, cyanation, aminolysis, and ethynylation. The process is characterized by high yields, excellent purity, and operational simplicity. The use of commercially available reagents and solvents, combined with optimized reaction conditions, facilitates efficient synthesis suitable for research and industrial purposes. The detailed methods and data presented are based on robust patent literature and established organic synthesis principles, ensuring authoritative and reliable guidance for chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzenecarbonitrile derivatives .

Scientific Research Applications

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The trifluoromethyl group (-CF₃) in all compounds enhances electrophilicity. However, the amino group (-NH₂) in the target compound donates electrons, counterbalancing the -CF₃ group’s electron-withdrawing effect, whereas iodo (-I) and isothiocyanato (-NCS) groups are electron-withdrawing .

- Steric Bulk: Ethynyl and phenoxy groups introduce steric hindrance, impacting reaction kinetics and regioselectivity .

Cross-Coupling Reactions

- 4-Iodo-2-(trifluoromethyl)benzonitrile: Widely used in Sonogashira couplings (e.g., with alkynes) and Suzuki-Miyaura reactions (e.g., with boronic acids). The iodine atom acts as a leaving group, enabling efficient cross-couplings .

- 4-Amino-5-ethynyl-2-(trifluoromethyl)benzonitrile: The ethynyl group participates in click chemistry (e.g., azide-alkyne cycloaddition) and Palladium-catalyzed couplings, offering pathways to complex heterocycles .

- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Reacts with amines to form thiourea derivatives, critical in synthesizing thioimidazolinones (e.g., anti-prostate cancer agents like enzalutamide) .

Substitution Reactions

- 4-Amino-5-methoxy-2-(trifluoromethyl)benzonitrile: Synthesized via nucleophilic substitution of 4-iodo-2-(trifluoromethyl)benzonitrile with methoxide, achieving a 50% yield under CuI catalysis .

- Target Compound: The amino group enables electrophilic aromatic substitution (e.g., diazotization), while the ethynyl group is inert under these conditions .

Physical Properties and Stability

| Property | 4-Amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile |

|---|---|---|---|

| Density (g/cm³) | 1.37 (predicted) | 1.31 (measured) | 1.31 (measured) |

| Boiling Point (°C) | 304.1 (predicted) | 331 (measured) | 154 (flash point) |

| Stability | Air-stable | Light-sensitive | Moisture-sensitive |

Critical Notes:

Biological Activity

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H5F3N2. It features a unique structure characterized by the presence of an amino group, an ethynyl group, and a trifluoromethyl group attached to a benzenecarbonitrile core. This combination of functional groups imparts distinct chemical properties, making it of interest in various fields including medicinal chemistry and biochemistry.

The biological activity of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate the activity of these targets, which can influence various biological pathways including:

- Signal Transduction : Affecting cellular communication pathways.

- Gene Expression : Modulating the transcription of specific genes.

- Metabolic Processes : Influencing metabolic pathways within cells.

In Vitro Studies

Research indicates that 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile exhibits significant potential in biochemical assays. For instance, studies have demonstrated its capability to inhibit specific enzyme activities, suggesting its role as a biochemical probe for further investigations into enzyme function and regulation.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Lacks ethynyl group | Moderate enzyme inhibition |

| 5-Ethynyl-2-(trifluoromethyl)benzonitrile | Lacks amino group | Limited biological activity |

| 4-Amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | Contains all three functional groups | Enhanced enzyme modulation |

Case Studies

- Enzyme Inhibition : In a study assessing the inhibitory effects on cytochrome P450 enzymes, 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile demonstrated significant inhibition compared to other tested compounds, indicating its potential as a lead compound in drug development targeting metabolic enzymes .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed promising results against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Cancer Research : The compound has also been evaluated for its anticancer properties, showing potential in inhibiting cancer cell proliferation in vitro. Further studies are needed to elucidate the exact mechanisms involved .

Chemical Reactions

4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile can undergo several chemical reactions:

- Oxidation : Can be oxidized to yield various products depending on the oxidizing agent used.

- Reduction : Functional groups can be modified through reduction reactions.

- Substitution : The amino and ethynyl groups can participate in substitution reactions leading to new derivatives.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Varies based on desired product |

| Reduction | Sodium borohydride, LiAlH₄ | Standard laboratory conditions |

| Substitution | Halogens, alkylating agents | Varies based on target substitution |

Q & A

Q. What synthetic strategies are effective for introducing the ethynyl group into 4-amino-2-(trifluoromethyl)benzonitrile derivatives?

The ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling between 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile and terminal alkynes under inert conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and Et₃N) is a common approach . Evidence from multicomponent coupling reactions using titanium complexes with alkynes and nitriles suggests alternative pathways for ethynyl functionalization .

Q. How can spectroscopic techniques confirm the structure of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile?

- ¹H/¹³C NMR : The ethynyl proton (δ ~2.5–3.5 ppm) and nitrile carbon (δ ~115–120 ppm) are key markers. Fluorine splitting patterns in ¹⁹F NMR (δ -60 to -70 ppm for CF₃) help confirm trifluoromethyl positioning .

- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ with exact mass matching C₁₀H₆F₃N₂ (calc. 235.0452). Fragmentation patterns include loss of CN (27 Da) and CF₃ (69 Da) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

The amino group may oxidize under aerobic conditions, requiring storage in inert atmospheres (N₂/Ar). The ethynyl group is prone to dimerization; adding radical inhibitors (e.g., BHT) or maintaining low temperatures (-20°C) mitigates this. Stability in polar solvents (e.g., DMF, DMSO) is limited due to hydrolysis risks; non-polar solvents (toluene, THF) are preferred .

Q. How does the trifluoromethyl group influence reactivity in substitution reactions?

The electron-withdrawing CF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to itself. For example, fluorine at position 2 (as in 4-fluoro-2-(trifluoromethyl)benzonitrile) is readily displaced by amines or alkoxides under mild conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for structurally similar derivatives?

Discrepancies in melting points (e.g., 123–124°C vs. 287–293°C for fluorinated benzonitriles ) may arise from polymorphism or impurities. Methods:

Q. What mechanistic insights explain the regioselectivity of ethynyl group introduction in this scaffold?

Regioselectivity is governed by steric and electronic factors. The CF₃ group directs electrophilic substitution to the para position, while the amino group (electron-donating) directs coupling to the meta position. Computational studies (DFT) can model charge distribution and transition states to predict outcomes .

Q. How can researchers optimize catalytic systems for ethynylation while minimizing side reactions?

- Catalyst Screening : Test Pd, Cu, and Ni complexes for efficiency. Evidence shows [py₂TiCl₂(NPh)]₂ reduces homocoupling byproducts in alkyne-nitrile reactions .

- Additives : Use ligands (XPhos) to stabilize intermediates and suppress protodehalogenation.

- Kinetic Monitoring : In situ IR/NMR tracks reaction progress to identify optimal stopping points .

Q. What strategies validate the biological relevance of this compound in medicinal chemistry?

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling rates but may deactivate catalysts via coordination. Non-polar solvents (toluene) improve catalyst longevity but slow reaction kinetics. Mixed solvents (THF/H₂O) balance these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.